molecular formula C14H23NO2S B5804688 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide

Cat. No.: B5804688
M. Wt: 269.40 g/mol
InChI Key: CQYOOZQAWVVHAX-UHFFFAOYSA-N
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Description

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the tert-butyl and methyl groups. One common method involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with an amine under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and subsequent substitution reactions.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as its role as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzenesulfonamide: Similar structure but lacks the additional methyl groups.

    N,N-Dimethylbenzenesulfonamide: Lacks the tert-butyl group but has similar sulfonamide functionality.

    tert-Butyl-N-methylbenzenesulfonamide: Contains a tert-butyl group and one methyl group.

Uniqueness

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide is unique due to the combination of tert-butyl and multiple methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10-8-12(14(3,4)5)9-13(11(10)2)18(16,17)15(6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYOOZQAWVVHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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